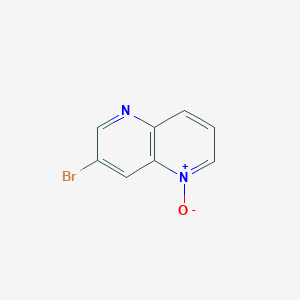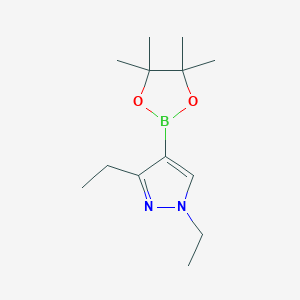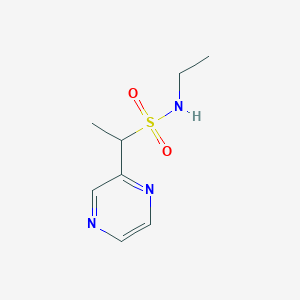![molecular formula C11H13N3O2 B13977620 Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester typically involves multiple steps. One common method starts with the oxidation of commercially available 3,5-dimethyl pyrazole using potassium permanganate (KMnO4) to obtain the pyrazole-carboxylic acid derivative . This intermediate is then subjected to a Schotten–Baumann type reaction using methanol and thionyl chloride to form the ester derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents like potassium permanganate and thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyrazine rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and various catalysts for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole or pyrazine rings.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its potential to inhibit enzymes and interfere with cellular pathways involved in cancer progression . The compound’s fused ring structure allows it to bind effectively to these targets, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Used in various research applications, including as fluorophores and antitumor agents.
Uniqueness
What sets pyrazolo[1,5-a]pyrazine-3-carboxylic acid,2,4-dimethyl-,ethyl ester apart is its specific ring structure and the presence of dimethyl and ethyl ester groups
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-7(2)13-14-6-5-12-8(3)10(9)14/h5-6H,4H2,1-3H3 |
Clave InChI |
PAFJSGJRDHSWMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=NC=CN2N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)

![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)




![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)





